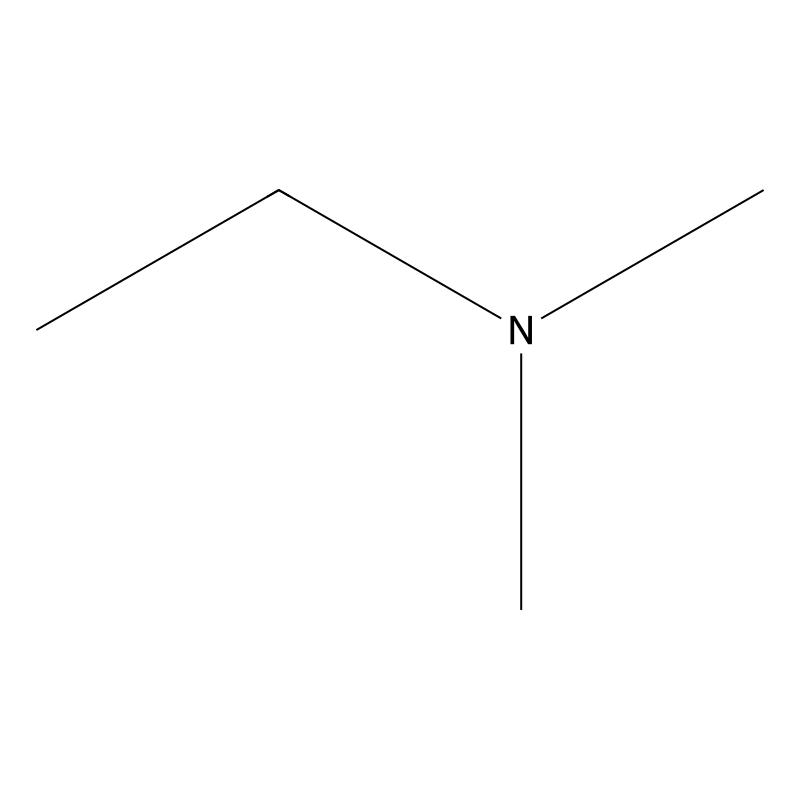

N,N-dimethylethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Industrial Applications

DMEA has some industrial uses, and research has been conducted on its metabolism in humans in occupational settings. For instance, a study published in the journal "International Archives of Occupational and Environmental Health" investigated how the body processes DMEA when workers are exposed to it during mold core manufacturing []. The study found that DMEA is rapidly metabolized into DMEA N-oxide (DMEAO) and excreted in the urine [].

N,N-Dimethylethylamine is an organic compound with the molecular formula C₄H₁₁N and a molecular weight of 73.14 g/mol. It is classified as a tertiary amine and appears as a clear, colorless to slightly yellow liquid with a strong, often unpleasant odor reminiscent of ammonia or fish. This compound has a boiling point of approximately 36-38 °C and a melting point of -140 °C, making it highly volatile and flammable, with a flash point of -33 °F. N,N-Dimethylethylamine is soluble in water and exhibits basic properties, with a predicted pKa value of around 9.83 .

- Neutralization Reactions: As a base, it can neutralize acids to form salts and water, releasing heat in exothermic reactions .

- Reactivity with Electrophiles: It can react with electrophiles to form quaternary ammonium compounds, which are useful in various applications .

- Incompatibility: The compound may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, and other reactive chemicals .

N,N-Dimethylethylamine can be synthesized through several methods:

- Alkylation of Ammonia: One common method involves the alkylation of ammonia with ethylene oxide or ethyl halides under basic conditions.

- Reduction Reactions: It can also be produced by reducing N,N-dimethylacetamide or similar precursors using reducing agents like lithium aluminum hydride .

N,N-Dimethylethylamine is utilized in various industrial applications:

- Catalyst: It serves as a catalyst in the production of epoxy resins and polyurethanes, particularly in foundries for sand core production .

- Intermediate: The compound acts as an intermediate for synthesizing quaternary ammonium compounds used in pharmaceuticals and agrochemicals .

- Stabilizer: It is employed as a stabilizer for chlorinated hydrocarbons and vinyl derivatives .

Research on N,N-dimethylethylamine's interactions primarily focuses on its chemical reactivity rather than biological interactions. Studies indicate that it can form complexes with various electrophiles, which may have implications for its use in synthetic organic chemistry. Its interactions with trace amine-associated receptors suggest potential neurochemical roles that merit further exploration .

Several compounds share structural similarities with N,N-dimethylethylamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Uses | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| N,N-Diethylamine | C₄H₁₁N | Solvent, intermediate | Less volatile than N,N-dimethylethylamine | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| N,N-Dimethylacetamide | C₄H₉N | Solvent, intermediate | Contains an acetyl group | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Diisopropylethylamine | C₇H₁₅N | Organic synthesis | Bulky structure provides steric hindrance | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| N,N-Dimethylformamide | C₃H₇N | Solvent for

The catalytic amination of ethanol with dimethylamine represents a fundamental synthetic pathway for producing N,N-dimethylethylamine through direct alcohol functionalization [8]. This methodology employs transition metal catalysts to facilitate the borrowing hydrogen mechanism, wherein the alcohol substrate undergoes dehydrogenation to form an aldehyde intermediate, followed by condensation with dimethylamine and subsequent hydrogenation to yield the desired tertiary amine [23]. Recent developments in homogeneous iridium catalysis have demonstrated exceptional performance in this transformation [8]. The iridium-catalyzed system utilizes N-heterocyclic carbene ligands to achieve high activity without deactivation under aqueous conditions [8]. This catalytic approach proceeds via a borrowing hydrogen process, which is both atom-efficient and environmentally benign, as it eliminates the need for external hydrogen sources or stoichiometric reducing agents [23]. Performance Data and Reaction ConditionsThe optimized reaction conditions for iridium-catalyzed dimethylamination of primary alcohols have been extensively studied [8]. The reaction proceeds at moderate temperatures ranging from 100 to 140 degrees Celsius, with reaction times typically between 8 to 24 hours depending on substrate complexity [8]. The catalyst loading can be reduced to as low as 0.5 mol percent while maintaining high conversion rates [8].

The substrate scope extends to various primary alcohols, with ethanol showing particularly high reactivity due to its low steric hindrance and favorable electronic properties [23]. The reaction demonstrates excellent functional group tolerance, accommodating alcohols bearing ester, ether, and aromatic substituents [8]. Mechanistic Insights and Catalyst DesignThe mechanistic pathway involves initial alcohol dehydrogenation to form acetaldehyde, followed by nucleophilic attack of dimethylamine to generate an imine intermediate [23]. The subsequent hydrogenation step utilizes the hydrogen released during the initial dehydrogenation, completing the borrowing hydrogen cycle [8]. This mechanism ensures high atom economy and minimizes waste generation compared to traditional synthetic approaches [23]. The choice of N-heterocyclic carbene ligands proves crucial for catalyst stability and performance [8]. These ligands provide strong sigma-donation and moderate pi-backbonding, creating an electron-rich metal center that facilitates both dehydrogenation and hydrogenation steps [23]. The aqueous compatibility of these catalysts represents a significant advancement, as it eliminates the need for anhydrous conditions and organic co-solvents [8]. Gas-Phase Synthesis Using Copper-Chromium CatalystsGas-phase synthesis of N,N-dimethylethylamine employs copper-chromium catalysts in fixed-bed reactor configurations to achieve continuous production at industrial scales [3] [9]. This methodology leverages the unique catalytic properties of mixed copper-chromium oxides, which provide both dehydrogenation and amination functionalities within a single catalytic system [14]. The copper-chromium catalyst system operates through a bifunctional mechanism wherein copper sites facilitate alcohol dehydrogenation while chromium centers promote the subsequent amination reaction [9]. The synergistic interaction between these metal components enables selective formation of tertiary amines while minimizing over-alkylation and side product formation [14]. Catalyst Preparation and CharacterizationCopper-chromium catalysts are typically prepared through coprecipitation methods using copper sulfate and ammonium chromate precursors [14]. The precipitation process involves controlled addition of alkaline solutions to mixed metal salt solutions, followed by calcination at temperatures ranging from 400 to 500 degrees Celsius [27]. The resulting catalyst exhibits a spinel-type structure with copper and chromium distributed throughout the lattice [14]. The active catalyst composition consists primarily of copper chromite phases with varying copper-to-chromium ratios [14]. Optimal performance is achieved with copper-to-chromium molar ratios between 1:1 and 2:1, providing balanced dehydrogenation and amination activities [14]. The catalyst surface area typically ranges from 50 to 150 square meters per gram, with pore sizes optimized for gas-phase diffusion [27]. Process Conditions and Performance MetricsGas-phase synthesis operates at elevated temperatures between 250 and 350 degrees Celsius under atmospheric or slightly elevated pressures [3] [9]. The reaction mixture consists of ethanol vapor, dimethylamine gas, and hydrogen, with molar ratios optimized to favor tertiary amine formation [9].

The gas-phase process demonstrates excellent selectivity toward N,N-dimethylethylamine, with typical selectivities exceeding 85 percent [3]. Side products include secondary amines and unreacted starting materials, which can be recycled to improve overall process efficiency [9]. The catalyst lifetime extends beyond 1000 hours under optimized conditions, with gradual deactivation primarily attributed to coke formation and metal sintering [14]. Reactor Design and Engineering ConsiderationsFixed-bed reactor configurations are preferred for gas-phase synthesis due to their simplicity and ease of operation [9]. The reactor design incorporates temperature control systems to maintain uniform thermal profiles and prevent hot spot formation [14]. Catalyst bed depths typically range from 0.5 to 2.0 meters, with particle sizes optimized to balance pressure drop and mass transfer limitations [9]. Heat management represents a critical design consideration, as the amination reaction is moderately exothermic [14]. Multi-tube reactor configurations with external cooling are often employed to maintain isothermal conditions and maximize catalyst performance [9]. The reactor inlet temperature is carefully controlled to ensure complete vaporization of ethanol while preventing thermal decomposition of dimethylamine [14]. Reductive Alkylation Techniques for Amine SynthesisReductive alkylation represents a versatile synthetic methodology for N,N-dimethylethylamine production, employing carbonyl compounds as alkylating agents in combination with reducing systems [10] [12]. This approach offers significant advantages in terms of substrate availability and reaction selectivity, as aldehydes and ketones are readily accessible and can be selectively reduced to avoid over-alkylation [12]. The reductive alkylation process proceeds through initial imine formation between dimethylamine and acetaldehyde, followed by in-situ reduction to yield the desired tertiary amine [12]. This methodology circumvents the isolation of reactive imine intermediates while providing excellent control over product distribution [10]. Catalyst Systems and Reducing AgentsHeterogeneous metal catalysts have emerged as preferred systems for reductive alkylation due to their high selectivity for primary amine formation and ease of separation [26]. Nickel-based catalysts supported on alumina demonstrate exceptional performance in reductive amination reactions, achieving conversions exceeding 90 percent under mild conditions [10]. The choice of reducing agent significantly influences reaction outcomes and selectivity [12]. Molecular hydrogen represents the most atom-efficient option, requiring transition metal catalysts to facilitate hydrogenation of imine intermediates [10]. Alternative reducing systems include formic acid, which serves as both hydrogen donor and reaction medium, enabling transfer hydrogenation under mild conditions [40].

Mechanistic Pathways and Reaction KineticsThe reductive alkylation mechanism involves three distinct steps: carbonyl activation, imine formation, and hydrogenation [12]. The initial step requires dehydration of a hemiaminal intermediate formed through nucleophilic addition of dimethylamine to acetaldehyde [22]. This equilibrium-controlled process favors imine formation under anhydrous conditions [12]. The rate-determining step typically involves imine hydrogenation, which occurs through heterolytic hydrogen activation on metal surfaces [10]. The kinetic studies reveal first-order dependence on imine concentration and fractional order dependence on hydrogen pressure, indicating a Langmuir-Hinshelwood mechanism [12]. Temperature effects follow Arrhenius behavior with activation energies ranging from 40 to 60 kilojoules per mole [10]. Process Optimization and Scale-Up ConsiderationsProcess optimization focuses on maximizing selectivity toward tertiary amines while minimizing formation of secondary products [26]. The optimal reaction conditions balance competing factors including reaction rate, selectivity, and catalyst stability [10]. Temperature control proves critical, as elevated temperatures favor imine formation but may promote catalyst deactivation [12]. Industrial implementation requires consideration of hydrogen handling and safety protocols [26]. Continuous processes offer advantages in terms of heat management and product quality control compared to batch operations [10]. The integration of reaction and separation systems enables efficient product recovery and catalyst recycling [12]. Continuous Flow Reactor Optimization StrategiesContinuous flow reactor technology has revolutionized N,N-dimethylethylamine synthesis by enabling precise control over reaction parameters and improved process intensification [13] [15]. Flow chemistry approaches offer distinct advantages including enhanced heat and mass transfer, reduced reaction times, and improved safety profiles compared to traditional batch processes [39]. The implementation of continuous flow systems for amine synthesis leverages the inherent advantages of microreactor technology, including high surface-area-to-volume ratios and rapid mixing characteristics [16]. These features enable efficient temperature control and minimize side reactions that commonly occur in batch processes [13]. Reactor Design and ConfigurationModern continuous flow reactors for amine synthesis incorporate multiple design elements to optimize performance [15]. Packed-bed configurations utilize heterogeneous catalysts in fixed arrangements, providing long catalyst lifetimes and simplified product separation [17]. The catalyst particles are sized to balance pressure drop considerations with mass transfer limitations [15]. Microreactor designs employ channel dimensions ranging from 50 to 500 micrometers, enabling rapid heat dissipation and precise residence time control [16]. The high surface-area-to-volume ratios facilitate efficient temperature management, particularly important for exothermic amination reactions [13]. Multi-channel designs allow for parallel processing and increased throughput while maintaining optimal reaction conditions [15].

Process Intensification and OptimizationFlow reactor optimization employs systematic approaches to identify optimal operating conditions [42]. Design of experiments methodologies enable efficient exploration of multidimensional parameter spaces while minimizing experimental effort [42]. Key variables include temperature, residence time, flow rates, and reactant concentrations [13]. Machine learning approaches have been successfully applied to optimize continuous flow synthesis of amine compounds [30]. These algorithms can rapidly identify optimal reaction conditions by analyzing experimental data and predicting performance outcomes [30]. The integration of online analytical techniques enables real-time process monitoring and automated optimization [42]. Advanced Flow Chemistry TechniquesSegmented flow technology represents an advanced approach for continuous amine synthesis, utilizing alternating liquid and gas slugs to enhance mixing and heat transfer [20]. This technique proves particularly effective for reactions involving gaseous reactants such as hydrogen or ammonia [16]. The gas-liquid segmentation creates internal circulation patterns that improve mass transfer rates [20]. Telescoped flow processes enable integration of multiple synthetic steps within a single continuous system [16]. These approaches combine reaction, work-up, and purification operations to achieve streamlined production of amine products [39]. The elimination of intermediate isolation steps reduces material handling requirements and improves overall process efficiency [16].

The thermochemical properties of N,N-dimethylethylamine have been characterized through both experimental measurements and computational predictions. The standard enthalpy of formation for the gas phase is reported as -58.36 kJ/mol based on Joback group contribution calculations [1]. However, experimental determination of the liquid phase enthalpy of formation was not found in the available literature sources. The National Institute of Standards and Technology Web Thermo Tables database contains extensive thermochemical property data for N,N-dimethylethylamine, including critically evaluated recommendations for standard entropy values [2]. The entropy data are available across a wide temperature range from 200 to 1000 K for the ideal gas phase and from 133.2 to 465.402 K for the liquid phase in equilibrium with gas [2]. The heat capacity at constant pressure for the ideal gas phase at 298.15 K is reported as 116.46 J/(mol·K) [1]. Fundamental Thermochemical Data

The enthalpy of vaporization shows temperature dependence across the range from 133.2 to 474.9 K, with a calculated value of 26.54 kJ/mol at standard conditions [1]. The NIST database provides comprehensive thermodynamic functions including enthalpy and entropy values for both liquid and gas phases across extensive temperature ranges [2]. Phase Behavior and Vapor-Liquid Equilibrium DataN,N-dimethylethylamine exhibits well-characterized vapor-liquid equilibrium behavior with extensive experimental data available. The normal boiling point ranges from 309.7 to 311.15 K based on multiple experimental determinations [3]. The critical temperature is calculated as 464.37 K with a corresponding critical pressure of 3886.79 kPa using the Joback estimation method [1]. The NIST Web Thermo Tables database contains vapor-liquid equilibrium data spanning pressure ranges from 5.24×10⁻⁶ to 3709.8 kPa and temperature ranges from 133.2 to 474.9 K [2]. Phase boundary pressure data as a function of temperature includes 20 experimental data points covering the temperature range from 133.2 to 474.9 K [2]. Vapor-Liquid Equilibrium Parameters

The density data for both liquid and gas phases in equilibrium are available across wide temperature ranges. Liquid phase density data extend from 133.2 to 474.9 K with 3 experimental data points, while gas phase density data cover 381.395 to 474.9 K [2]. The compound exhibits a density of 0.675 g/mL at 25°C [4] [5]. Vapor pressure measurements follow the Antoine equation with coefficients determined from experimental data. The vapor pressure equation ln(Pvp) = A + B/(T + C) has been fitted with parameters A = 1.26514×10¹, B = -1.86728×10³, and C = -7.72510×10¹ for the temperature range 228.28 to 331.65 K [1]. Solvation Parameters and Partition CoefficientsThe solvation behavior of N,N-dimethylethylamine is characterized by its hydrophilic nature and ability to form stable solvates with various solvents. The octanol-water partition coefficient (LogP) is reported as 0.568, indicating moderate hydrophilicity [1]. This value suggests the compound has greater affinity for the aqueous phase compared to the organic phase. Proton affinity measurements indicate a value of 960.10 kJ/mol, with a corresponding gas phase basicity of 929.10 kJ/mol [1]. These values reflect the strong basicity of the tertiary amine functional group. The ionization energy is experimentally determined as 7.74 ± 0.03 eV [1]. Solvation and Partition Data

The compound exhibits complete miscibility with water due to its tertiary amine functionality and relatively short alkyl chain [5]. Nuclear magnetic resonance studies have demonstrated that N,N-dimethylethylamine forms stable solvates in various coordinating solvents including tetrahydrofuran, dimethoxyethane, and other ethereal solvents [6]. Solvation studies indicate that N,N-dimethylethylamine can stabilize organometallic compounds through coordination, with binding constants varying depending on the solvent system. The compound acts as a disolvated ligand in certain metal complexes, showing substitutional lability that makes it useful for synthetic applications [6]. Surface Tension and Interfacial PhenomenaDirect experimental surface tension measurements for pure N,N-dimethylethylamine were not identified in the comprehensive literature search. However, the interfacial behavior can be predicted based on molecular structure and comparison with related tertiary amines. The compound is expected to exhibit moderate surface activity due to its amphiphilic character, with the tertiary amine group providing hydrophilic properties and the ethyl group contributing limited hydrophobic character. Based on comparison with structurally similar compounds, the surface tension is estimated to be lower than that of water (72.8 mN/m) but higher than longer-chain tertiary amines. Interfacial Property Estimates

The temperature dependence of surface tension is expected to follow the typical pattern for organic compounds, decreasing linearly with increasing temperature. The compound should reduce the surface tension of aqueous solutions due to positive adsorption at the air-water interface. pH effects on surface properties are anticipated due to the protonation equilibrium of the tertiary amine group. At low pH values, protonation of the amine nitrogen would increase hydrophilicity and alter interfacial orientation. The molecular orientation at interfaces is expected to favor amine group orientation toward the aqueous phase with the ethyl group extending into the less polar phase. Physical Description Dimethylethylamine, [liquid] appears as a clear colorless liquid with a strong odor that can vary from ammonia-like to fishlike. Vapors irritate the eyes and mucous membranes. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.

Liquid Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] Color/Form Liquid

XLogP3 0.7

Hydrogen Bond Acceptor Count 1

Exact Mass 73.089149355 g/mol

Monoisotopic Mass 73.089149355 g/mol

Boiling Point 36.5 °C

Flash Point 10 °F

Heavy Atom Count 5

Density 0.675 at 20 °C/4 °C

LogP 0.7 (LogP)

log Kow = 0.70 Odor Threshold Odor threshold measurements on 16 aliphatic amines were made with panels of specific anosmic & normal observers. The anosmia was most pronounced with low-mol-wt tertiary amines, but was also observed with lesser degree with primary & secondary amines.

Melting Point

-140 °C

UNII

9N5384XVEM

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];

H302: Harmful if swallowed [Warning Acute toxicity, oral]; H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H332: Harmful if inhaled [Warning Acute toxicity, inhalation] Vapor Pressure

352.0 [mmHg]

Pictograms

Flammable;Corrosive;Irritant Other CAS

598-56-1

70955-13-4 Absorption Distribution and Excretion

... The aims of the study were three-fold: to assess the skin uptake of the industrial catalyst N,N-dimethylethylamine (a) in vitro from water solutions by fresh guinea-pig and human skin specimens, (b) in gaseous form in vivo in human volunteers, and (c) to estimate the relevance of the uptake as an occupational hazard. ... N,N-dimethylethylamine, diluted with water or isotonic saline solution was applied to fresh human or guinea-pig skin, mounted in Teflon flow-through cells with a perfusion fluid flow rate of 1.5 mL/hr, samples being collected at 2-hr intervals for 48 hr. Three healthy male volunteers each had their right forearm exposed (in a Plexiglass chamber) for 4 hr to N,N-dimethylethylamine at each of three different levels (250, 500 and 1000 mg/cu m air). Urine was collected up to 24 hr after the start of each experiment. ... N,N-dimethylethylamine penetrated both guinea-pig and human skin. The median steady-state flux and permeability coefficient (Kp) values, were 0.009 mg/sq cm x hr and 0.001 cm/hr, respectively, for guinea-pig skin, and 0.017 mg/sq cm x hr and 0.003 cm/hr, respectively, for human skin. The median uptake in the three volunteers at the different N,N-dimethylethylamine exposure levels (250, 500 or 1000 mg/cu m) was 44, 64 and 88 ug, respectively. The median Kp for all experiments was 0.037 cm/hr. /The authors concluded that/ uptake of DMEA through the skin is of far less importance than simultaneous uptake via the airways. Thus, the amount of N,N-dimethylethylamine excreted in urine is a variable of limited use for the purposes of biological monitoring...

Metabolism Metabolites

... During 8 hr, four healthy volunteers were exposed to four different N,N-dimethylethylamine air concentrations (10, 20, 40 and 50 mg/cu m; 20 mg/cu m, two subjects only). N,N-dimethylethylamine was biotransformed into dimethylethylamine N-oxide (DMEAO). On average, DMEAO, accounted for 90% of the combined amount of N,N-dimethylethylamine and DMEAO excreted into the urine. The half-lives of N,N-dimethylethylamine and DMEAO in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of N,N-dimethylethylamine and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for N,N-dimethylethylamine and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for N,N-dimethylethylamine and 8 hr for DMEAO were recorded. The combined concentration of N,N-dimethylethylamine and DMEAO, in both plasma and urine, showed an excellent correlation with the air concentration of N,N-dimethylethylamine. Thus, both urinary excretion and plasma concentration can be used for biological monitoring of exposure to N,N-dimethylethylamine. An 8-hr exposure to 10 mg N,N-dimethylethylamine/cu m corresponds to a postexposure plasma concentration and 2-hr postexposure urinary excretion of 4.9 umol/L and 75 mmol/mol creatinine, respectively.

In /mould core manufacturing/ workers exposed to 0.003 - 0.007 mg/L, inhaled dimethylethylamine was excreted in urine as the original amine and as its metabolite dimethylethylamine-N-oxide. In an inhalation study with human volunteers exposed to 10 to 50 mg/cu m (3.3 to 16.7 ppm) of dimethylethylamine over 8 hr, alveolar uptake was 80% to 90%. Most of the substance was eliminated in the urine either as unchanged dimethylethylamine (10%) or as an oxidized metabolite dimethylethylamine-N-oxide (90%). Wikipedia

N,N-Dimethylethylamine

Lutetium(III)_bromide Biological Half Life

... In 12 mould core makers in four different foundries using the Ashland cold box technique ... half lives after the end of exposure for N,N-dimethylethylamine in urine of 1.5 hours and dimethylethylamine-N-oxide (DMEAO) of three hours....

... / In four healthy volunteers/ the half-lives of dimethylethylamine (DMEA) and /the metabolite/ dimethylethylamine N-oxide (DMEAO) in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of DMEA and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for DMEA and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for DMEA and 8 hr for DMEAO were recorded. ... General Manufacturing Information

Fabricated Metal Product Manufacturing

All Other Chemical Product and Preparation Manufacturing Plastics Material and Resin Manufacturing Ethanamine, N,N-dimethyl-: ACTIVE Amines, C13-15-alkyldimethyl: INACTIVE N,N-Dimethylethylamine is used /in the production of mold cores/ under pressure as a gas catalyst in the coremaking operation. The cores are solid reproductions of the hollow spaces desired within the finished castings. They are made from a mixture of silica sand or other aggregates, liquid phenolic resin, and a diisocyanate in a corebox machine (Isocure process). This mixture is cured in the corebox machine by a 1/2- to 3-second exposure to N,N-dimethylethylamine. Dry air is then blown through the core to purge any remaining N,N-dimethylethylamine. After the solidified cores are manually removed from the corebox, they are either placed on storage racks or they are assembled directly. Core finishers usually work adjacent to several of the core machines and perform many intricate manual tasks to finish and assemble the cores. From the coreroom, the finished cores are sent to the mold floor, where they are placed in molds before the molten metal is poured. Analytic Laboratory Methods

AFTER ABSORPTION OF ETHYLDIMETHYLAMINE FROM AIR IN 0.1 N HCL, DETERMINATION IS BY GC ON A CHROMOSORB 102 COLUMN; COLORIMETRIC DETERMINATION FOLLOWS COLLECTION IN ETHANOLIC SOLN OF CITRIC ACID.

VOLATILE ORGANIC AMINES, INCL N,N-DIMETHYLETHYLAMINE, FROM STORED DAIRY MANURE WERE IDENTIFIED BY PAPER CHROMATOGRAPHY. Method: OSHA PV2096; Procedure: gas chromatography with a nitrogen phosphorous detector; Analyte: N,N-dimethylethylamine; Matrix: air; Detection Limit: 0.3 ppm. Storage Conditions

Keep in a cool place away from sources of ignition - no smoking. Keep locked up and out of reach of children.

Interactions

The aim was to study the effect of trimethylamine (TMA) on the metabolism of the industrial catalyst N,N-dimethylethylamine to ascertain whether biological monitoring of industrial exposure to N,N-dimethylethylamine is compromised and excretion of the malodorous N,N-dimethylethylamine in sweat and urine is increased by dietary intake of TMA. N,N-dimethylethylamine (0/25 mg) and TMA (0/300/600 mg) were given simultaneously once weekly for six weeks to five healthy volunteers. Plasma was collected before and one hour after the doses, and urine 0-2, 2-4, 4-6, 6-8, and 8-24 hours after the doses. ... Both amines were readily absorbed from the GI tract and excreted in urine within 24 hours (N,N-dimethylethylamine 80%; TMA 86%). Oral intake of TMA increased the N,N-dimethylethylamine content of plasma and urine dose dependently, although there were large individual differences. Plasma and urinary TMA concentrations also increased, but not dose dependently. Moreover, the findings suggested the formation of endogenous TMA, little dealkylation of N,N-dimethylethylamine and TMA, and considerable first-pass metabolism. ... Although intake of TMA reduced N-oxygenation of N,N-dimethylethylamine and TMA, total urinary N,N-dimethylethylamine values (aggregate of N,N-dimethylethylamine and its oxide DMEAO excretion) were unaffected. Thus, monitoring occupational exposure to N,N-dimethylethylamine by analysis of biological specimens is not confounded by dietary intake of TMA, provided that total urinary N,N-dimethylethylamine is monitored. Although the increased urinary and hidrotic excretion of N,N-dimethylethylamine may contribute to body odor problems, they were primarily due to TMA excretion, which is much the greater.

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|